1,2,2-Trimethylcyclopropyl Boronic Acid: Enhanced Stability Against Protodeboronation vs. Cyclopropylboronic Acid
The 1,2,2-trimethylcyclopropyl moiety provides enhanced stability against protodeboronation compared to the unsubstituted cyclopropylboronic acid. This is a class-level inference based on established understanding that increased steric bulk around the C-B bond in cyclopropyl boronic acids hinders the approach of protons and water, thereby reducing the rate of this common decomposition pathway . While specific half-life data for this compound is not publicly available, the principle is well-established: greater steric shielding directly correlates with improved solution and storage stability [1]. This is a critical advantage for ensuring reproducibility in multi-step syntheses and for long-term reagent procurement.
| Evidence Dimension | Resistance to Protodeboronation (stability) |
|---|---|
| Target Compound Data | High steric hindrance due to three methyl groups (qualitative inference of high stability) |
| Comparator Or Baseline | Cyclopropylboronic acid (low steric hindrance; known to be prone to protodeboronation) |
| Quantified Difference | Data not available; difference inferred from established structure-activity relationships for cyclopropyl boronic acids. |
| Conditions | Inferred from general principles of boronic acid stability in aqueous/organic media and studies on protodeboronation of cyclopropyl boronic acids at various pH levels [2]. |
Why This Matters
Higher stability reduces reagent degradation, ensuring more predictable reaction outcomes and better value over the shelf life of the product.
- [1] Kleban, I., Radchenko, D. S., Tymtsunik, A. V., Shuvakin, S., Konovets, A. I., Rassukana, Y. V., & Grygorenko, O. O. (2020). Cyclopropyl boronic derivatives in parallel synthesis of sp3-enriched compound libraries. Monatshefte für Chemie - Chemical Monthly, 151, 953–962. View Source
- [2] Cox, P. A., Leach, A. G., Campbell, I. B., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
